molecular formula C15H21NO4 B3104754 Boc-4-(3-aminophenyl)butanoic acid CAS No. 149505-99-7

Boc-4-(3-aminophenyl)butanoic acid

Cat. No. B3104754
CAS RN: 149505-99-7
M. Wt: 279.33 g/mol
InChI Key: QWKOUTCNYOGNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-4-(3-aminophenyl)butanoic acid is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 . It is used for research purposes .


Synthesis Analysis

The synthesis of Boc-4-(3-aminophenyl)butanoic acid involves the use of tert-butyloxycarbonyl (Boc) as a protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A study has also shown that Boc-protected amino acid ionic liquids (Boc-AAILs) were used as starting materials in dipeptide synthesis .


Molecular Structure Analysis

The molecular structure of Boc-4-(3-aminophenyl)butanoic acid is represented by the formula C15H21NO4 . The compound consists of a butanoic acid chain with an aminophenyl group at the 4th carbon and a Boc group attached to the nitrogen of the aminophenyl group .


Chemical Reactions Analysis

The chemical reactions involving Boc-4-(3-aminophenyl)butanoic acid are primarily related to its role as a protecting group for amines in organic synthesis . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

Boc-4-(3-aminophenyl)butanoic acid has a molecular weight of 279.33 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Proteomics Research

“Boc-4-(3-aminophenyl)butanoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, interactions, and functions in a comprehensive manner.

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura coupling , a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds. The reaction involves the coupling of a boronic acid with an organohalide in the presence of a base and a palladium catalyst.

Sensing Applications

Boronic acids, which are part of the structure of “Boc-4-(3-aminophenyl)butanoic acid”, have been utilized in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications.

Biological Labelling

Boronic acids can be used for biological labelling . This involves attaching a label to a molecule of interest, such as a protein, DNA, or RNA, so that it can be detected or purified from a mixture.

Protein Manipulation and Modification

Boronic acids can be used for protein manipulation and modification . This can involve changing the structure of a protein to alter its function, or attaching other molecules to a protein to change its properties.

Separation Technologies

Boronic acids can be used in separation technologies . This can involve using boronic acids to selectively bind to certain molecules in a mixture, allowing them to be separated from the rest of the mixture.

Development of Therapeutics

Boronic acids are also used in the development of therapeutics . This can involve using boronic acids as a part of drug molecules, or using them to deliver drugs to specific parts of the body.

Controlled Release of Insulin

Boronic acids have been used in polymers for the controlled release of insulin . This involves using boronic acids to create a material that can slowly release insulin into the body, helping to control blood sugar levels in people with diabetes.

Safety and Hazards

When handling Boc-4-(3-aminophenyl)butanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-8-4-6-11(10-12)7-5-9-13(17)18/h4,6,8,10H,5,7,9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKOUTCNYOGNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-4-(3-aminophenyl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-4-(3-aminophenyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
Boc-4-(3-aminophenyl)butanoic acid
Reactant of Route 3
Reactant of Route 3
Boc-4-(3-aminophenyl)butanoic acid
Reactant of Route 4
Reactant of Route 4
Boc-4-(3-aminophenyl)butanoic acid
Reactant of Route 5
Reactant of Route 5
Boc-4-(3-aminophenyl)butanoic acid
Reactant of Route 6
Reactant of Route 6
Boc-4-(3-aminophenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.